REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7](S([O-])(=O)=O)=[CH:6][CH:5]=1.[K+].[NH2-:15].[K+].N>>[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([NH2:15])=[CH:6][CH:5]=1 |f:0.1,2.3|
|
Name
|
potassium p-(2-aminoethyl)benzene sulfonate
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
NCCC1=CC=C(C=C1)S(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[K+]
|
Name
|
liquid
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction pressure in the autoclave
|
Type
|
CUSTOM
|
Details
|
during the reaction
|
Type
|
CUSTOM
|
Details
|
After the ammonia was removed
|
Type
|
ADDITION
|
Details
|
10 ml of water was added to the reaction mixture for hydrolysis
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ether
|
Type
|
DISTILLATION
|
Details
|
the ether was distilled off
|
Type
|
CUSTOM
|
Details
|
to produce crude 4-(2-aminoethyl)aniline
|
Type
|
CUSTOM
|
Details
|
The recrystallization
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC1=CC=C(N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 82.5% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |